molecular formula C4H8N4OS B12352827 5,6-Diamino-2-sulfanylidene-1,3-diazinan-4-one

5,6-Diamino-2-sulfanylidene-1,3-diazinan-4-one

Cat. No.: B12352827
M. Wt: 160.20 g/mol
InChI Key: PCBHJWIHMXOTHU-UHFFFAOYSA-N
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Description

5,6-Diamino-2-sulfanylidene-1,3-diazinan-4-one is a heterocyclic compound with a unique structure that includes both amino and sulfanylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-2-sulfanylidene-1,3-diazinan-4-one typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This three-component reaction yields the desired compound, which can be confirmed through techniques such as IR and NMR spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-2-sulfanylidene-1,3-diazinan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino groups.

Scientific Research Applications

5,6-Diamino-2-sulfanylidene-1,3-diazinan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 5,6-Diamino-2-sulfanylidene-1,3-diazinan-4-one exerts its effects involves interactions with various molecular targets. For example, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and other interactions that stabilize its binding to targets.

Comparison with Similar Compounds

Similar Compounds

    2-Sulfanylidene-1,3-thiazolidin-4-one: This compound shares the sulfanylidene group but has a different ring structure.

    3-Morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one: This compound includes a morpholine moiety, which imparts different chemical properties.

Uniqueness

5,6-Diamino-2-sulfanylidene-1,3-diazinan-4-one is unique due to the presence of both amino and sulfanylidene groups in its structure.

Properties

Molecular Formula

C4H8N4OS

Molecular Weight

160.20 g/mol

IUPAC Name

5,6-diamino-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C4H8N4OS/c5-1-2(6)7-4(10)8-3(1)9/h1-2H,5-6H2,(H2,7,8,9,10)

InChI Key

PCBHJWIHMXOTHU-UHFFFAOYSA-N

Canonical SMILES

C1(C(NC(=S)NC1=O)N)N

Origin of Product

United States

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